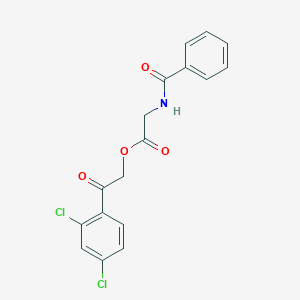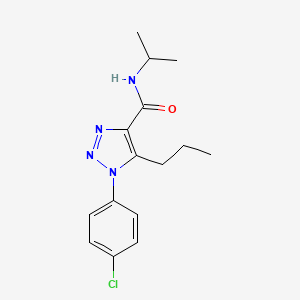
1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMMP or MDPV, is a synthetic cathinone that has gained popularity in the research community due to its potential applications in the field of neuroscience. MMMP is a stimulant that acts on the central nervous system, and its effects are similar to those of other psychostimulants such as cocaine and amphetamines. In We will also list potential future directions for research on this compound.
Applications De Recherche Scientifique
1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in the field of neuroscience due to its potential applications as a research tool. It has been used in animal studies to investigate the effects of psychostimulants on the central nervous system. This compound has also been used in studies on drug addiction and the neurobiology of reward pathways.
Mécanisme D'action
1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, resulting in a stimulant effect. This compound also acts as an agonist at the dopamine D1 and D2 receptors, further increasing dopamine release. The exact mechanism of action of this compound is not fully understood, but it is believed to involve interactions with multiple neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychostimulants. It increases heart rate, blood pressure, and body temperature. This compound also increases the release of dopamine and other neurotransmitters in the brain, resulting in feelings of euphoria, increased energy, and alertness. Prolonged use of this compound can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potency. It is a highly potent stimulant, and small doses can produce significant effects. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential for abuse. Due to its stimulant effects, it can be addictive, and researchers must take precautions to ensure that it is not misused.
Orientations Futures
There are several potential future directions for research on 1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a treatment for depression. This compound has been shown to increase the release of dopamine and serotonin, neurotransmitters that are involved in mood regulation. Another area of interest is its potential as a research tool for investigating the neurobiology of addiction. This compound has been shown to produce addictive effects in animal studies, making it a useful tool for studying the mechanisms of addiction. Finally, this compound could be used to investigate the effects of psychostimulants on cognitive function, as it has been shown to improve attention and memory in animal studies.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has gained popularity in the research community due to its potential applications in the field of neuroscience. Its synthesis method is complex, but it is readily available for research purposes. This compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, and its effects are similar to those of other psychostimulants. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-3-4-11(18-2)10(5-8)15-7-9(13(14)17)6-12(15)16/h3-5,9H,6-7H2,1-2H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJYJHUXRFTKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B4715909.png)
![N-benzyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4715912.png)
![5-{3-bromo-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4715917.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4715936.png)


![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4715953.png)
![1-(2-furylmethyl)-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4715962.png)
![5-bromo-N-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4715964.png)


![4-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4715994.png)
![N-(4-{[(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4716018.png)